Amipurimycin - 61991-08-0

Amipurimycin

Catalog Number: EVT-1548089
CAS Number: 61991-08-0
Molecular Formula: C20H29N7O8
Molecular Weight: 495.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amipurimycin is a natural product found in Streptomyces novoguineensis with data available.
Source and Classification

Amipurimycin belongs to the class of peptidyl nucleoside antibiotics, which are defined by their tripartite structures consisting of a sugar moiety, a nucleobase, and one or more amino acids. This classification highlights the compound's unique combination of features that contribute to its biological activity. The antibiotic's structural complexity arises from its nine-carbon core saccharide and the incorporation of unusual amino acids such as (–)-cispentacin .

Synthesis Analysis

Methods and Technical Details

The synthesis of amipurimycin has been explored through various methodologies. A notable approach involves the use of D-glucose-derived substrates to construct the core structure. The synthesis process typically includes several key steps:

  1. Starting Material: The synthesis begins with D-glucose-derived alcohols, which serve as chiral building blocks.
  2. Sharpless Asymmetric Epoxidation: This reaction introduces stereochemistry into the molecule by converting allyl alcohols into epoxides.
  3. Regioselective Ring Opening: The epoxide is then opened using azide nucleophiles to form azido diols.
  4. Formation of Pyranose Ring: Acid-catalyzed reactions lead to the formation of the pyranose ring skeleton.
  5. Glycosylation: The nucleobase is added in a stereoselective manner to yield the final pyranosyl nucleoside structure .
Molecular Structure Analysis

Structure and Data

Amipurimycin's molecular structure is characterized by:

  • A core saccharide composed of a branched nine-carbon framework.
  • A nucleobase, specifically thymine, which is critical for its biological function.
  • An amino acid side chain, which enhances its interaction with biological targets.

The structural formula can be represented as follows:

C15H20N4O5C_{15}H_{20}N_4O_5

This formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to the compound's unique properties .

Chemical Reactions Analysis

Reactions and Technical Details

Amipurimycin undergoes various chemical reactions that are crucial for its biosynthesis and functionality:

  1. Polyketide Synthase Pathway: The initial assembly of the core saccharide involves polyketide synthases that facilitate the condensation of acetyl-CoA units.
  2. Glycosylation Reactions: These reactions are essential for attaching the nucleobase to the sugar moiety, significantly influencing the antibiotic's activity.
  3. Post-Translational Modifications: The incorporation of unusual amino acids like (–)-cispentacin occurs through specific enzymatic pathways that modify precursor molecules during biosynthesis .
Mechanism of Action

Process and Data

The mechanism of action for amipurimycin primarily involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is facilitated by:

  • Binding to specific sites on ribosomal RNA, disrupting normal translation processes.
  • The structural complexity allows for effective competition against other nucleoside antibiotics, enhancing its efficacy against resistant strains.

Studies have shown that amipurimycin exhibits potent antimicrobial activity against various Gram-positive bacteria, making it a candidate for further therapeutic development .

Physical and Chemical Properties Analysis

Properties and Relevant Data

Amipurimycin possesses distinct physical and chemical properties:

  • Molecular Weight: Approximately 348.35 g/mol.
  • Solubility: Soluble in polar solvents such as water and methanol, which aids in its bioavailability.
  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.

These properties are significant for understanding how amipurimycin can be formulated for clinical use .

Applications

Scientific Uses

Amipurimycin's applications extend beyond basic research into potential clinical uses:

  • Antibiotic Development: Its unique structure positions it as a candidate for developing new antibiotics targeting resistant bacterial strains.
  • Biochemical Studies: Researchers utilize amipurimycin to study ribosomal function and protein synthesis mechanisms in bacteria.
  • Synthetic Biology: The biosynthetic pathways elucidated from amipurimycin production provide insights into engineering new antibiotics through genetic manipulation.

The ongoing research into amipurimycin not only enhances our understanding of antibiotic mechanisms but also opens avenues for innovative therapeutic strategies in combating bacterial infections .

Introduction to Amipurimycin

Historical Discovery and Initial Structural Proposals

The discovery of amipurimycin dates to the 1970s when it was first isolated from Streptomyces novoguineensis. Initial structural characterization proposed a nine-carbon branched-chain sugar core attached to the unusual 2-aminopurine nucleobase and a cyclopentane-containing amino acid [1]. However, the complete stereochemical assignment, particularly at the C3' position of the core saccharide, remained ambiguous for decades due to limitations in analytical technology and the compound's structural complexity [2].

A critical advancement came in 2018 when a stereodivergent total synthesis approach enabled the preparation of all possible diastereoisomers of the proposed structure [2]. Through comparison of NMR spectra and optical rotation data between synthetic diastereomers and natural amipurimycin, researchers demonstrated that the originally proposed configuration at C3' required revision. This comprehensive synthetic effort confirmed the absolute configuration of natural amipurimycin and resolved a five-decade structural puzzle [2] [3]. The total synthesis represented not only a technical achievement but also highlighted the limitations of early structural elucidation techniques for such complex natural products.

Table 1: Key Events in Amipurimycin Structural Characterization

YearMilestoneSignificance
1970sInitial IsolationDiscovery from Streptomyces novoguineensis
2018Stereodivergent SynthesisSynthesis of all diastereomers; C3' configuration correction
2019Gene Cluster IdentificationDiscovery of amc biosynthetic cluster
2020sBiogenic-Inspired SynthesisTotal synthesis from glucose derivative via furanose-pyranose rearrangement

The total synthesis of amipurimycin presented extraordinary challenges that persisted for approximately 40 years after its discovery [3]. Synthetic hurdles included the construction of the branched-chain sugar with correct stereochemistry, the incorporation of the 2-aminopurine nucleobase without epimerization, and the ester linkage formation with the sterically constrained (–)-cispentacin moiety. Recent breakthroughs have employed innovative strategies, including a biogenic-inspired approach leveraging acid-catalyzed furanose-to-pyranose rearrangements starting from glucose derivatives [3]. Another efficient synthesis utilized sequential asymmetric catalysis (palladium/ruthenium/osmium) to construct the challenging pyranose core in only four steps from Garner's aldehyde [2].

Classification Within Peptidyl Nucleoside Antibiotics

Peptidyl nucleoside antibiotics (PNAs) represent a structurally diverse family of natural products characterized by a nucleoside core modified with amino acid residues and/or complex sugars. Amipurimycin belongs to the 2-aminopurinyl PNA subgroup, which includes structurally related compounds like the miharamycins [1] [4]. These compounds share three defining features: 1) the rare 2-aminopurine nucleobase instead of the more common adenine or guanine; 2) high-carbon core saccharides (C9 in amipurimycin versus C7-C8 in classical PNAs); and 3) non-proteinogenic amino acid attachments [1].

Table 2: Classification of Amipurimycin Among Peptidyl Nucleoside Antibiotics

CharacteristicClassical PNAsAmipurimycinMiharamycins
NucleobaseAdenine/Guanine2-Aminopurine2-Aminopurine
Core Saccharide SizeC7-C8 sugarsC9 branched-chainC9 bicyclic
Amino AcidProteinogenic(–)-CispentacinN5-Hydroxyarginine
Sugar OriginCarbohydrate precursorsHybrid polyketide-carbohydrateHybrid polyketide-carbohydrate
Gene ClusterNDP-sugar enzymesamc (PKS features)mhr (PKS features)

A distinctive biosynthetic feature revealed through genomic analysis is that amipurimycin's core saccharide derives from a hybrid polyketide-carbohydrate pathway rather than solely from carbohydrate precursors [1] [4]. This discovery emerged from the identification and characterization of the amipurimycin biosynthetic gene cluster (amc) in Streptomyces novoguineensis and Streptomyces sp. SN-C1 [1] [4]. The amc cluster encodes several atypical enzymes for PNA biosynthesis, including:

  • A monomodular type I polyketide synthase (Amc8: KS-AT-T domains)
  • A hydroxymalonyl-ACP biosynthesis cassette (Amc9-Amc12)
  • An adenylation/thiolation loading module (Amc7) [1]

Feeding studies with uniformly ¹³C-labeled glucose provided critical evidence for this hybrid pathway. 13C-13C coupling patterns revealed that the core saccharide incorporates three distinct carbon fragments (C1'-C2', C3'-C4'-C5'-C6', and C8'-C9'), with C7' uncoupled, indicating assembly from multiple precursors rather than an intact carbohydrate [1]. This biosynthetic logic distinguishes amipurimycin from classical PNAs and aligns it more closely with the biosynthetic strategy observed in the related miharamycins [1] [4].

Biological Significance and Ecological Roles

Amipurimycin demonstrates potent antifungal activity against plant pathogenic fungi, most notably Pyricularia oryzae, the causative agent of rice blast disease [1] [4]. While its precise molecular target remains undetermined, its structural similarity to other nucleoside antibiotics suggests potential interference with purine metabolism or protein synthesis [1]. The compound exhibits selective activity, showing minimal effects against many bacterial strains, indicating a specific antifungal mechanism rather than broad antimicrobial toxicity [4].

In its ecological context, amipurimycin production by soil-dwelling Streptomyces species likely represents a chemical defense strategy against fungal competitors in complex microbial communities [1] [4]. This ecological function is supported by the identification of regulatory genes within the amc cluster (amc0 and amc16) encoding SARP-family transcriptional activators that dramatically upregulate amipurimycin biosynthesis when overexpressed [1]. Such regulatory mechanisms allow Streptomyces to rapidly respond to fungal challenges in their environment.

Table 3: Documented Biological Activities of Amipurimycin

Activity TypeSpecific ActivityProducer Organism's Advantage
AntifungalRice blast pathogen (Pyricularia oryzae) inhibitionProtection against fungal competitors
AntibacterialLimited spectrum, strain-specificNiche defense against bacterial competitors
AntiviralUndetermined mechanismPossible protection against phage infection
Ecological FunctionChemical defense moleculeEnhanced survival in competitive soil environment

The biosynthesis of (–)-cispentacin, the pendant amino acid of amipurimycin, has been partially elucidated through feeding studies and gene inactivation experiments [4]. Null mutants of the (–)-cispentacin biosynthetic pathway accumulate a C9 core intermediate, demonstrating the amino acid's late-stage incorporation [4]. The final attachment of (–)-cispentacin is mediated by an ATP-grasp ligase (Amc18), which was biochemically confirmed through in vitro reconstitution experiments [1] [4]. This enzymatic step represents a potential engineering point for generating structural analogs with modified biological activities.

The discovery of the amc gene cluster has opened new avenues for exploring amipurimycin's biotechnological potential. Genetic manipulation of regulatory elements (amc0 and amc16) has achieved up to 30-fold increases in amipurimycin production, suggesting approaches for yield optimization [1]. Furthermore, comparative analysis with the miharamycin biosynthetic gene cluster (mhr) reveals conserved enzymatic logic despite different amino acid attachments (hydroxyarginine versus cispentacin) [1] [4]. This biosynthetic conservation suggests an evolutionary divergence from a common ancestral gene cluster that acquired different amino acid activation modules (Amc18 versus Mhr20) to generate chemical diversity [1].

Properties

CAS Number

61991-08-0

Product Name

Amipurimycin

IUPAC Name

2-[(2-aminocyclopentanecarbonyl)amino]-2-[6-(2-aminopurin-9-yl)-4-(1,2-dihydroxyethyl)-4,5-dihydroxyoxan-2-yl]acetic acid

Molecular Formula

C20H29N7O8

Molecular Weight

495.5 g/mol

InChI

InChI=1S/C20H29N7O8/c21-9-3-1-2-8(9)16(31)25-13(18(32)33)11-4-20(34,12(29)6-28)14(30)17(35-11)27-7-24-10-5-23-19(22)26-15(10)27/h5,7-9,11-14,17,28-30,34H,1-4,6,21H2,(H,25,31)(H,32,33)(H2,22,23,26)

InChI Key

BHAUQSKSOITMND-UHFFFAOYSA-N

SMILES

C1CC(C(C1)N)C(=O)NC(C2CC(C(C(O2)N3C=NC4=CN=C(N=C43)N)O)(C(CO)O)O)C(=O)O

Synonyms

amipurimycin

Canonical SMILES

C1CC(C(C1)N)C(=O)NC(C2CC(C(C(O2)N3C=NC4=CN=C(N=C43)N)O)(C(CO)O)O)C(=O)O

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